2-(3-Bromophenyl)pyrimidin-4-amine molecular weight and formula
2-(3-Bromophenyl)pyrimidin-4-amine molecular weight and formula
Part 1: Executive Technical Summary
2-(3-Bromophenyl)pyrimidin-4-amine (CAS: 1251391-43-1) is a high-value heterocyclic intermediate used extensively in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Structurally, it consists of a pyrimidine core substituted at the C2 position with a 3-bromophenyl group and at the C4 position with a primary amine.
This molecule represents a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its utility stems from its dual-functionality:
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The 4-Amino Pyrimidine Core: A classic motif for binding to the "hinge region" of protein kinases via hydrogen bonding (donor-acceptor motif).
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The 3-Bromo Handle: An aryl halide positioned meta to the pyrimidine attachment, serving as a versatile vector for late-stage diversification (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to access hydrophobic pockets or solvent channels within a target protein.
Part 2: Chemical Identity & Physical Properties
The following data establishes the baseline identity for quality control and stoichiometric calculations in synthesis.
| Property | Value | Technical Note |
| CAS Number | 1251391-43-1 | Distinct from the dihydro-oxo analogs. |
| Molecular Formula | C₁₀H₈BrN₃ | |
| Molecular Weight | 250.10 g/mol | Average weight (Br isotopes ~50:50). |
| Monoisotopic Mass | 248.9902 Da | Calculated for ⁷⁹Br isotope. |
| Appearance | Off-white to pale yellow solid | Typical of amino-pyrimidines. |
| Solubility | DMSO, DMF, MeOH (Hot) | Limited solubility in water and non-polar alkanes. |
| pKa (Predicted) | ~4.5 (Pyrimidine N1) | Protonation occurs at the ring nitrogen, not the exocyclic amine. |
| LogP (Predicted) | 2.2 ± 0.4 | Lipophilic enough for cell permeability; suitable for CNS/peripheral targets. |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Actually 2 protons, but counts as 1 donor group. |
| H-Bond Acceptors | 3 (Pyrimidine N1, N3) | Critical for kinase hinge interaction. |
Part 3: Synthesis Protocol (Self-Validating System)
While de novo ring construction is possible, the most robust and scalable route for research applications is the Suzuki-Miyaura Cross-Coupling . This method offers high chemoselectivity, preserving the aryl bromine for future derivatization.
Mechanism & Causality
We utilize 2-chloropyrimidin-4-amine as the electrophile and 3-bromophenylboronic acid as the nucleophile.
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Why this choice? The C-Cl bond on the electron-deficient pyrimidine ring is significantly more reactive toward oxidative addition by Pd(0) than the C-Br bond on the electron-rich phenyl ring. This kinetic difference allows us to couple the rings without polymerizing the 3-bromophenyl moiety.
Experimental Workflow
Reagents:
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2-Chloropyrimidin-4-amine (1.0 eq)
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3-Bromophenylboronic acid (1.1 eq)
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
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Sodium Carbonate (Na₂CO₃) (2.0 eq)
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Solvent System: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Protocol:
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Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.
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Assembly: Add 2-chloropyrimidin-4-amine, 3-bromophenylboronic acid, and Na₂CO₃ to the solvent.
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Catalyst Addition: Add Pd(PPh₃)₄ last. Seal the vessel immediately under inert atmosphere.
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Reaction: Heat to 90°C for 4–6 hours.
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Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the chloro-pyrimidine (MW ~129).
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Work-up:
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Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
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Yield Expectation: 75–85%.
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Visual Synthesis Logic
Figure 1: Chemoselective Suzuki-Miyaura synthesis pathway ensuring retention of the aryl bromine handle.
Part 4: Applications in Drug Discovery
This molecule is not just an endpoint; it is a Branch Point Intermediate . In the context of kinase inhibitor design (e.g., EGFR, VEGFR, CDK), it serves as the "Hinge Binder + Linker" module.
Structural Activity Relationship (SAR) Mechanics
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The Hinge Binder (N1 & -NH₂):
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The pyrimidine N1 accepts a hydrogen bond from the kinase backbone NH.
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The C4-NH₂ donates a hydrogen bond to the kinase backbone Carbonyl.
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Modification: The amine is often acylated (converted to amide or urea) to tune acidity and reach the "Gatekeeper" residue.
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The Meta-Bromo "Vector" (C2-Phenyl-Br):
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The bromine atom is positioned to point away from the ATP binding pocket, often towards the solvent front or a hydrophobic back-pocket (depending on the kinase conformation).
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Reaction: It is replaced via Suzuki coupling (to add solubility tails) or Sonogashira coupling (to add rigid spacers).
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Design Cycle Workflow
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactive handles of the scaffold.
Part 5: Analytical Characterization Data
To validate the synthesis of 2-(3-Bromophenyl)pyrimidin-4-amine , compare experimental data against these standard values:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.50 (br s, 1H): Pyrimidine C6-H (Deshielded, adjacent to N).
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δ 8.25 (s, 1H): Phenyl C2'-H (Isolated between Br and Pyrimidine).
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δ 8.15 (d, 1H): Phenyl C4'-H.
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δ 7.65 (d, 1H): Phenyl C6'-H.
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δ 7.40 (t, 1H): Phenyl C5'-H.
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δ 6.90 (br s, 2H): -NH₂ (Exchangeable with D₂O).
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δ 6.45 (d, 1H): Pyrimidine C5-H.
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References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
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Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link
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BLDpharm. (2023). "Product Analysis: 2-(3-Bromophenyl)pyrimidin-4-amine (CAS 1251391-43-1)." BLD Pharm Catalog. Link
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ChemScene. (2023). "Safety Data Sheet: 2-(3-Bromophenyl)pyrimidin-4-amine." ChemScene. Link
